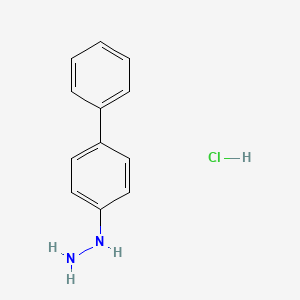

Biphenyl-4-YL-hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biphenyl-4-YL-hydrazine hydrochloride is a compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 . It is an off-white solid .

Molecular Structure Analysis

The InChI code for Biphenyl-4-YL-hydrazine hydrochloride is1S/C12H12N2.ClH/c13-14-12-8-6-11 (7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H . This indicates the presence of a biphenyl group and a hydrazine group in the molecule. Physical And Chemical Properties Analysis

Biphenyl-4-YL-hydrazine hydrochloride is an off-white solid . It has a molecular weight of 220.7 .Scientific Research Applications

Chemical Synthesis

“Biphenyl-4-YL-hydrazine hydrochloride” is used in the field of chemical synthesis . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .

Dyeing Performance

This compound plays a significant role in the dyeing industry . It is used in the synthesis of novel bis azo dyes derived from benzidine . The synthesized dyes are quite sensitive to pH variation and slightly affected by the coupler moieties .

Textile Industry

In the textile industry, “Biphenyl-4-YL-hydrazine hydrochloride” is used as a synthetic colorant . It is used in the production of various types of dyes including acid, reactive, azoic, direct, and basic dyes .

Biocidal Treatment

Azo substances, which include “Biphenyl-4-YL-hydrazine hydrochloride”, are used for biocidal treatment of textile materials . They serve as antiseptics, antineoplastics, antidiabetics, and antitumor agents .

Pharmaceutical Industry

“Biphenyl-4-YL-hydrazine hydrochloride” is used in the pharmaceutical industry . Azo dyes derived from benzidine, which include this compound, are used in the production of various pharmaceuticals .

Environmental Impact

While “Biphenyl-4-YL-hydrazine hydrochloride” is used in various industries, it is also recognized as a source of pollution that affects the environment . However, there is no significant proof that the pigments produced from benzidine, including disazopyrazolones (diarylide oranges), pose a hazardous danger .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-YL-hydrazine hydrochloride | |

CAS RN |

63543-02-2 |

Source

|

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)